(2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-hydroxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in research to understand its mechanism of action and its effects on various biological pathways.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2E,5E)-2-[(2-BROMOPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIFLUORO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both chloro and bromo substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H9Br2ClN2O2S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Br2ClN2O2S/c17-9-5-8(14(22)10(18)7-9)6-13-15(23)21-16(24-13)20-12-4-2-1-3-11(12)19/h1-7,22H,(H,20,21,23)/b13-6+ |
InChI Key |
DSIPCANHRNNXKV-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC(=C3)Br)Br)O)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)S2)Cl |
Origin of Product |
United States |
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